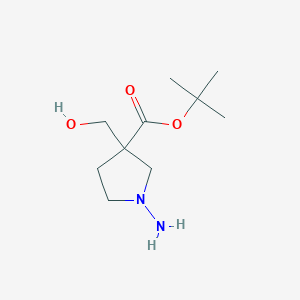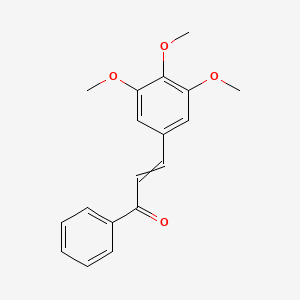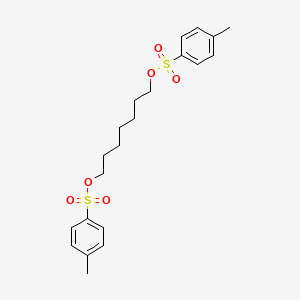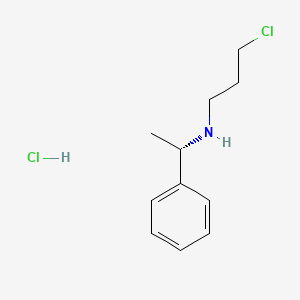
2-Pyrazoline, 4-ethyl-1-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to achieve high yields and regioselectivity .
Chemical Reactions Analysis
1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrazoles.
Substitution: Substitution reactions often occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazoles .
Scientific Research Applications
1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: It is used in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole, 4,5-dihydro-4,5-dimethyl-: This compound has similar structural features but differs in its substitution pattern, leading to distinct chemical and biological properties.
1H-Pyrazole, 3,5-dimethyl-: Another closely related compound, known for its use in the synthesis of bioactive molecules.
The uniqueness of 1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other pyrazole derivatives .
Conclusion
1H-Pyrazole, 4-ethyl-4,5-dihydro-1-(1-methylethyl)- is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and pharmaceuticals.
Properties
CAS No. |
33193-27-0 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2/c1-4-8-5-9-10(6-8)7(2)3/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
YYDARPMCZIBRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(N=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

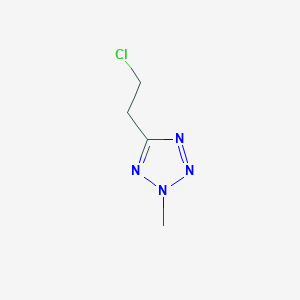
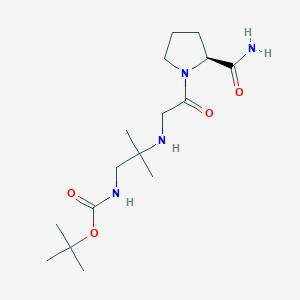

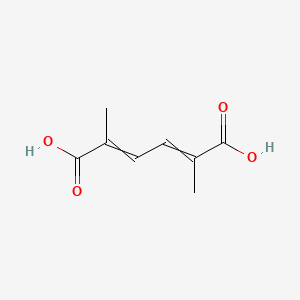
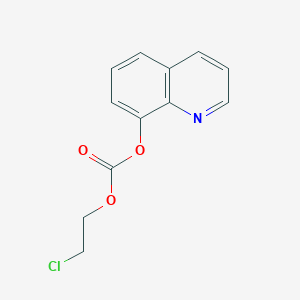
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
